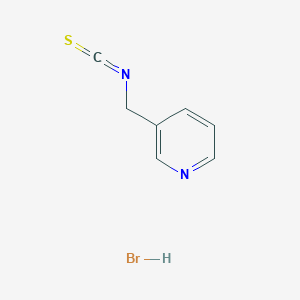

3-Picolyl isothiocyanate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Picolyl isothiocyanate hydrobromide is a chemical compound with the molecular formula C₇H₇BrN₂S and a molecular weight of 231.113 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its isothiocyanate functional group, which is known for its reactivity and versatility in chemical synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Picolyl isothiocyanate hydrobromide typically involves the reaction of 3-picolylamine with carbon disulfide and a base such as triethylamine to form a dithiocarbamate intermediate. This intermediate is then treated with a halogenating agent like bromine to yield the desired isothiocyanate compound . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-Picolyl isothiocyanate hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thiourea derivatives.

Addition Reactions: The compound can participate in addition reactions with amines to form thiourea compounds.

Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and halides. The reactions are typically carried out under mild to moderate conditions, often in the presence of catalysts or under inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives, isothiocyanate adducts, and various substituted isothiocyanates .

Aplicaciones Científicas De Investigación

3-Picolyl isothiocyanate hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mecanismo De Acción

The mechanism of action of 3-Picolyl isothiocyanate hydrobromide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity. Additionally, it can induce cellular stress responses by modifying key signaling proteins .

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

Uniqueness

3-Picolyl isothiocyanate hydrobromide is unique due to its pyridine ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in studies involving pyridine-containing biomolecules.

Actividad Biológica

3-Picolyl isothiocyanate hydrobromide, a compound with the chemical formula C7H8BrN2S, is a member of the isothiocyanate family, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Isothiocyanates are derived from glucosinolates and are characterized by the presence of the -N=C=S functional group. The hydrobromide salt form enhances solubility in biological systems. The mechanism of action for isothiocyanates generally involves interaction with cellular signaling pathways, particularly through the modulation of enzyme activities and gene expression.

Key Mechanisms:

- Antioxidant Activity: Isothiocyanates can induce phase II detoxifying enzymes via the Nrf2 pathway, leading to increased cellular defense against oxidative stress.

- Apoptosis Induction: They promote apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

- Antimicrobial Effects: Isothiocyanates exhibit antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study on various cancer cell lines showed that this compound effectively inhibited cell proliferation and induced apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HCT116 (Colon Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | ROS generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

In vitro studies indicated that this compound disrupts bacterial cell walls and inhibits growth at low concentrations.

Case Studies

-

In Vivo Tumor Growth Inhibition:

In a xenograft model using human colorectal carcinoma cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Tumors treated with the compound showed increased apoptosis and reduced angiogenesis. -

Synergistic Effects with Chemotherapy:

A study investigated the combined effect of this compound with standard chemotherapy agents. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination, suggesting potential for use as an adjuvant therapy.

Propiedades

IUPAC Name |

3-(isothiocyanatomethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S.BrH/c10-6-9-5-7-2-1-3-8-4-7;/h1-4H,5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDYQDNWXOQSOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN=C=S.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375149 |

Source

|

| Record name | 3-Picolyl isothiocyanate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147342-57-2 |

Source

|

| Record name | 3-Picolyl isothiocyanate hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.